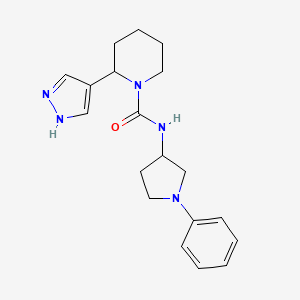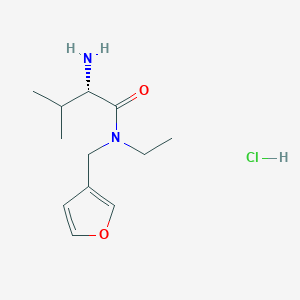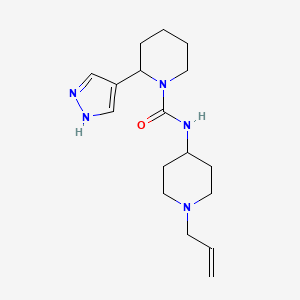
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, commonly known as CPP-ACP, is a peptide-based compound that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a calcium-phosphate stabilizing agent that can prevent tooth decay, enhance remineralization, and protect against erosion.
Mécanisme D'action
CPP-ACP works by stabilizing calcium phosphate in an amorphous state, which is more soluble and bioavailable than the crystalline form. This allows CPP-ACP to enhance remineralization and prevent tooth decay. CPP-ACP can also bind to bacterial cells and prevent their attachment to the tooth surface, reducing the risk of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been shown to enhance remineralization and prevent tooth decay by increasing the concentration of calcium and phosphate ions in the oral environment. It can also prevent the attachment of bacterial cells to the tooth surface, reducing the risk of dental caries. CPP-ACP has also been shown to enhance bone mineral density and prevent bone loss, making it a potential treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-ACP has several advantages for lab experiments, including its stability, solubility, and bioavailability. However, its complex structure and high cost can make it difficult to synthesize and use in large quantities. Additionally, CPP-ACP may not be effective in all cases of tooth decay or osteoporosis, and further research is needed to determine its optimal use.
Orientations Futures
There are several future directions for research on CPP-ACP, including investigating its potential use in other medical applications, such as wound healing and drug delivery. Additionally, further studies are needed to optimize the synthesis method and determine the optimal dosage and delivery method for CPP-ACP. Finally, more research is needed to determine the long-term effects of CPP-ACP on dental and bone health.
Méthodes De Synthèse
CPP-ACP is synthesized by coupling N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide with casein phosphopeptides (CPPs). The CPPs are derived from milk proteins and contain phosphorylated serine residues that can bind to calcium ions. The coupling of CPPs with ACP creates a stable complex that can enhance calcium phosphate deposition on the tooth surface.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in dental and medical fields. It has been shown to prevent tooth decay, enhance remineralization, and protect against erosion. CPP-ACP has also been investigated for its potential use in treating osteoporosis, as it can enhance bone mineral density and prevent bone loss.
Propriétés
IUPAC Name |
N-(1-phenylpyrrolidin-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(24-10-5-4-8-18(24)15-12-20-21-13-15)22-16-9-11-23(14-16)17-6-2-1-3-7-17/h1-3,6-7,12-13,16,18H,4-5,8-11,14H2,(H,20,21)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNPDKAQYQLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCN(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)
![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![2-Amino-1-[4-(oxan-4-yl)piperidin-1-yl]hexan-1-one;hydrochloride](/img/structure/B7643146.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643171.png)

![N-[2-(1,5-dimethylpyrazol-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643187.png)


![N-[2-(6-methylpyridin-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643218.png)
![2-Amino-1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7643220.png)